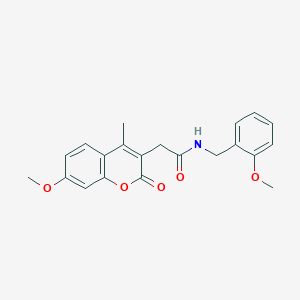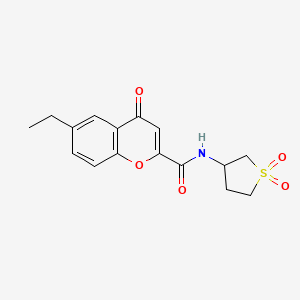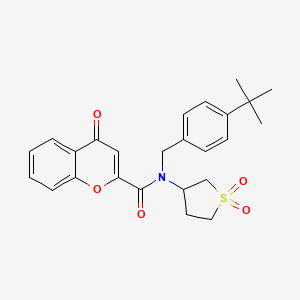![molecular formula C15H14O3 B11403401 5-ethyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11403401.png)
5-ethyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C15H14O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for cost, efficiency, and scalability .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Catalysts like palladium on carbon (Pd/C), reagents like halogens or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
5-ethyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or antioxidant activities.
Industry: Utilized in the development of new materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 5-ethyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways are often the subject of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
- 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
- 3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
5-ethyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and specialized applications .
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
5-ethyl-3,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O3/c1-4-10-5-13(16)18-15-9(3)14-11(6-12(10)15)8(2)7-17-14/h5-7H,4H2,1-3H3 |
InChI Key |
ZGVGNHRVCUPMBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3C(=COC3=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxybenzyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11403331.png)

![N~2~-(4-chloro-2-methylphenyl)-N~3~-(3-chlorophenyl)-5-oxo-7-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B11403339.png)
![2-(4-ethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11403342.png)
![6-ethyl-3-[2-(4-methoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11403349.png)
![2-[(4-methoxybenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11403351.png)

![5-({[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11403357.png)

![2-(3-methoxypropyl)-7-methyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11403375.png)
![2-(2-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole](/img/structure/B11403376.png)
![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11403379.png)
![N-(3-methoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11403381.png)
